![molecular formula C9H9N3O B181071 3-amino-1-phenyl-1H-pyrazol-5-ol CAS No. 28710-97-6](/img/structure/B181071.png)
3-amino-1-phenyl-1H-pyrazol-5-ol
Overview
Description
3-amino-1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
3-Amino-1-phenyl-1H-pyrazol-5-ol is a pyrazole derivative that has been shown to exhibit diverse biological activities Pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines , indicating that they may interact with cellular targets involved in cell survival and proliferation.
Mode of Action
Some pyrazole derivatives have been shown to induce cell death via apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which involves a series of biochemical events leading to characteristic cell changes and death.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with the activation of autophagy proteins as a survival mechanism, and the predominant pathway of cell death was p53-mediated apoptosis .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, with a log Kp of -6.29 cm/s . Its lipophilicity, as measured by various log Po/w values, ranges from 0.3 to 1.52 .
Result of Action
Some pyrazole derivatives have been shown to exhibit antioxidant and anticancer activities . For instance, certain derivatives have demonstrated cytotoxicity in the RKO cell line .
Action Environment
It’s worth noting that the compound’s synthesis has been achieved under room temperature conditions , suggesting that it may be stable under a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a catalyst such as Nano-ZnO to achieve regioselective synthesis . Another approach involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable processes involving transition-metal catalysts and photoredox reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, typically using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C9H9N3O
Molecular Weight : 175.19 g/mol
CAS Number : 99683
The structure of 3-amino-1-phenyl-1H-pyrazol-5-ol features a pyrazole ring with an amino group and a phenyl substituent, contributing to its unique chemical reactivity and biological activity.
Pharmacological Applications
This compound exhibits a variety of pharmacological effects, which can be categorized as follows:
Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, can inhibit key oncogenic pathways. Notable findings include:
- Inhibition of BRAF(V600E) : This compound has shown significant cytotoxicity against melanoma cells by targeting BRAF(V600E) signaling pathways, which are critical in cancer proliferation and survival .
- Cell Cycle Arrest : Certain derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation by:
- Inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .
- Demonstrating efficacy in reducing LPS-induced NO production in macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has exhibited significant antibacterial and antifungal properties:
- Effective against various bacterial strains, including Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .
Antitumor Activity
A study evaluated various pyrazole derivatives against cancer cell lines. The results indicated significant cytotoxicity against melanoma cells correlating with the compound's ability to inhibit BRAF(V600E) signaling pathways .
Anti-inflammatory Mechanism
In vitro assays demonstrated that this compound effectively reduced LPS-induced NO production in macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Efficacy
The compound was tested against several bacterial strains, showing promising results in inhibiting growth, particularly against Gram-negative bacteria. This suggests its utility in developing new antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-methyl-1-phenylpyrazole
- 5-amino-1,3-dimethylpyrazole
- 5-amino-3-methyl-1-phenylpyrazole
Uniqueness
3-amino-1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in both research and industry .
Biological Activity
3-Amino-1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound has gained attention due to its promising pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a five-membered ring containing two nitrogen atoms adjacent to each other. Its molecular formula is , and it has a molecular weight of 178.20 g/mol. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
This compound exhibits its biological activities through several mechanisms:
Apoptosis Induction : Research indicates that pyrazole derivatives can induce cell death via apoptosis. The predominant pathway involves p53-mediated apoptosis, which is crucial for cancer therapy.
Antioxidant Activity : This compound has demonstrated antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound:
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | 15 | Inhibited cell proliferation |
Study B | HeLa (Cervical Cancer) | 12 | Induced apoptosis |
Study C | A549 (Lung Cancer) | 10 | Reduced tumor growth |
In these studies, the compound demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .
Case Study 1: Anticancer Evaluation
In a recent study, researchers evaluated the efficacy of this compound on MCF-7 breast cancer cells using an MTT assay. The results showed that treatment with the compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved induction of apoptosis and activation of caspase pathways, underscoring its therapeutic potential in breast cancer treatment .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this pyrazole derivative in a mouse model of acute liver injury. The compound exhibited significant protective effects by reducing levels of inflammatory markers and improving liver function parameters. This suggests that this compound could be beneficial in treating inflammatory conditions .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), which is critical for central nervous system-targeted therapies. Its favorable pharmacokinetic profile enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
5-amino-2-phenyl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNQGWSRAGMNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182868 | |
Record name | 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28710-97-6 | |
Record name | 1-Phenyl-3-aminopyrazol-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28710-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028710976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28710-97-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-phenyl-4,5-dihydropyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Phenyl-3-aminopyrazol-5-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU8G6NA9P6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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